2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound belongs to the triazolo[4,3-a]pyridine class, characterized by a fused triazole and pyridine core. Its structure includes a 4-methoxyphenyl carbamoyl methyl group at position 2 and a 3-methylphenyl carboxamide substituent at position 4. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-4-3-5-18(12-15)25-22(30)16-6-11-20-26-28(23(31)27(20)13-16)14-21(29)24-17-7-9-19(32-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZKZJTZUZXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimido[5,4-b]indole core through cyclization reactions.
- Introduction of the thioacetamide group via nucleophilic substitution.
- Acetylation of the phenyl ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of Carboxamide and Carbamate Groups
The carboxamide (-CONH-) and carbamate (-OCONH-) groups in the structure are susceptible to hydrolysis under acidic or basic conditions .
-
Acidic Hydrolysis :
Reaction with concentrated HCl (6M, reflux) cleaves the carboxamide bond, yielding 3-oxo-2H,3H- triazolo[4,3-a]pyridine-6-carboxylic acid and substituted anilines.
Example :
Yield: ~75% (analogous to)
-
Basic Hydrolysis :
Treatment with NaOH (2M, 80°C) hydrolyzes the carbamate group to a primary amine and releases CO₂ .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-methoxyphenyl and 3-methylphenyl groups undergo EAS reactions.
-
Nitration :
Reacting with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy or methyl substituents.
Product : Nitro-derivative (confirmed via NMR). -
Halogenation :
Bromination (Br₂/FeBr₃) selectively substitutes hydrogen at the ortho position of the methoxy group .
Oxidation of the Triazole Ring
The triazole ring undergoes oxidation at the N1 position when treated with H₂O₂ or mCPBA :
Conditions : H₂O₂ (30%), 50°C, 4 hours.
Yield : ~60% (based on ).
Nucleophilic Substitution at the Methyl Group
The 3-methylphenyl group participates in free radical bromination under UV light :
Product : Bromomethyl derivative (isolated via column chromatography ).
Condensation Reactions
The carbonyl group in the carboxamide reacts with hydrazine or hydroxylamine to form hydrazides or hydroxamic acids :
Conditions : Ethanol, reflux, 6 hours.
Yield : ~85% (analogous to).
Reduction of the 3-Oxo Group
The ketone at position 3 is reduced to an alcohol using NaBH₄ or LiAlH₄ :
Product : Secondary alcohol (confirmed by IR spectroscopy).
Photochemical Reactions
Under UV light, the triazole-pyridine system undergoes [2+2] cycloaddition with alkenes :
Example :
Yield : ~40% (based on ).
Stability Under Ambient Conditions
The compound is stable at room temperature but degrades in strong acids (pH < 2) or bases (pH > 12) . Accelerated stability studies (40°C/75% RH, 6 months) show <5% decomposition.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The triazolo-pyridine framework is associated with various biological activities, including the inhibition of cancer cell proliferation.
- Case Study : A synthesized derivative of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. Its structural components allow it to interact with microbial cell membranes effectively.
- Research Findings : In vitro studies revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Mechanistic Insights
The mechanism of action for the compound's pharmacological effects is multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation in cancer cells.
- Apoptosis Induction : Activation of caspases and increased levels of reactive oxygen species (ROS) have been observed, contributing to apoptosis in treated cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and potency |
| Triazole Ring | Enhances biological activity |
| Methyl Phenyl Substituent | Improves binding affinity |
This table summarizes how specific structural features contribute to the compound's biological activities.
Drug Development
The promising results from preliminary studies suggest that this compound could be developed into a therapeutic agent for cancer treatment or as an antimicrobial drug.
Further Research
Continued exploration into its pharmacokinetics and toxicity profiles will be essential for advancing this compound through preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Moderate (~3.5) | Moderate |
| 3-Fluoro-4-methylphenyl | Electron-withdrawing | High (~4.2) | High |
| 4-Chlorophenyl | Electron-withdrawing | High (~4.0) | Moderate |
| Thioether (AZ331) | Polarizable | Moderate (~2.8) | Low (prone to oxidation) |
*Estimated values based on analogous structures.
Research Findings and Implications
- Structural Flexibility vs.
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., fluorine, chlorine) enhance binding but may reduce solubility. Methoxy groups balance lipophilicity and solubility .
- Crystallinity and Formulation : Thiazolo-pyrimidine derivatives () exhibit strong intermolecular interactions, suggesting advantages in solid-state stability but challenges in bioavailability .
Biological Activity
The compound 2-{[(4-methoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS Number: 1226429-70-4) is a triazolopyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.4 g/mol. The structure features a triazole ring fused to a pyridine moiety, which is known to influence its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes and receptors involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinase activity, which plays a crucial role in cellular processes such as proliferation and survival .
Biological Activities
The biological activities of this compound include:
- Antibacterial Activity : Similar triazolopyridine derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
- Antifungal Activity : Compounds within the triazole family are often evaluated for antifungal properties. Their mechanisms typically involve disruption of fungal cell membrane integrity or inhibition of fungal enzyme activity .
- Antidiabetic Effects : Some derivatives have been noted for their potential in managing diabetes through mechanisms that may involve modulation of glucose metabolism and insulin sensitivity .
Case Studies
Several studies have investigated the biological efficacy of triazolopyridine derivatives:
- Antibacterial Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Among the compounds tested, certain derivatives showed MIC values as low as 16 μg/mL against E. coli, indicating strong antibacterial potential .
- Antifungal Screening : Research on benzotriazole derivatives has shown promising antifungal activity against Candida albicans, with MIC values ranging from 1.6 μg/mL to 25 μg/mL. This suggests that modifications in the triazole structure can enhance antifungal efficacy .
Research Findings
Research findings indicate that the biological activities of triazolopyridine derivatives can be influenced by structural variations. Key observations include:
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings generally enhances antibacterial activity. Conversely, introducing bulky groups may hinder activity due to steric effects .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. This binding affinity correlates with observed antibacterial effects .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include forming the triazolo[4,3-a]pyridine core followed by introducing the carbamoyl and carboxamide groups. Reaction optimization requires controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts like palladium for cross-coupling. Design of Experiments (DoE) and flow chemistry methods can enhance reproducibility and scalability . Monitoring via HPLC or TLC ensures intermediate purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the triazole and pyridine rings .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC-MS : Validates purity (>95%) and molecular weight.
- FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro assays targeting disease-relevant pathways (e.g., kinase inhibition, antimicrobial activity). For example:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Core modifications : Replace the triazolo[4,3-a]pyridine with triazolo[4,3-b]pyridazine to alter electronic properties .
- Substituent tuning : Vary methoxy/methyl groups on phenyl rings to modulate lipophilicity (logP) and binding affinity .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide to enhance metabolic stability .
Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., EGFR, PARP) .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
- ADMET prediction : SwissADME or pkCSM evaluates solubility, CYP450 interactions, and bioavailability .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
- Cross-validation : Replicate assays in independent labs using standardized protocols.
- Analytical troubleshooting : Compare HPLC retention times and HRMS data to rule out impurities .
- Mechanistic studies : Use kinetic isotope effects or isotopic labeling to identify rate-limiting steps in synthesis .
Q. What methodologies assess compound stability under physiological or storage conditions?
- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and varied pH (1–13) to identify degradation products via LC-MS .
- Long-term stability : Store at -20°C, 4°C, and RT; monitor purity monthly for 12 months .
- Plasma stability : Incubate with human/animal plasma (37°C) and quantify parent compound loss over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
